2-Methylbutyryl CoA

Description

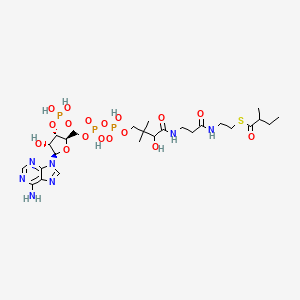

Structure

2D Structure

Properties

CAS No. |

6712-02-3 |

|---|---|

Molecular Formula |

C26H44N7O17P3S |

Molecular Weight |

851.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate |

InChI |

InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18-,19-,20+,24-/m1/s1 |

InChI Key |

LYNVNYDEQMMNMZ-XGXNYEOVSA-N |

Isomeric SMILES |

CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Crossroads of 2-Methylbutyryl CoA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyryl CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. Its metabolism is a critical juncture, feeding into the central energy-producing pathways of the cell. Dysregulation of this pathway, most notably due to deficiencies in the enzyme 2-methylbutyryl-CoA dehydrogenase, leads to the accumulation of specific metabolites, with a spectrum of clinical manifestations. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including its enzymatic steps, quantitative aspects, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, inborn errors of metabolism, and therapeutic development.

The Metabolic Pathway of this compound

The catabolism of L-isoleucine, a branched-chain amino acid (BCAA), is the primary source of this compound. This process occurs within the mitochondrial matrix and involves a series of enzymatic reactions that ultimately convert the carbon skeleton of isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1][2][3] Isoleucine is therefore considered both a ketogenic and a glucogenic amino acid.[1]

The initial steps of BCAA degradation are common for isoleucine, leucine, and valine, involving a transamination reaction followed by oxidative decarboxylation.[1] The pathway then diverges, and for isoleucine, it proceeds as follows:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is oxidatively decarboxylated to form (S)-2-methylbutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[4]

-

Dehydrogenation: (S)-2-methylbutyryl-CoA is then dehydrogenated to tiglyl-CoA by the enzyme 2-methylbutyryl-CoA dehydrogenase , also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD).[4][5] This is a key regulatory step in the pathway.

-

Hydration: Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA.[4]

-

Dehydrogenation: A subsequent dehydrogenation step yields 2-methylacetoacetyl-CoA.[4]

-

Thiolysis: Finally, 2-methylacetoacetyl-CoA is cleaved by a thiolase into acetyl-CoA and propionyl-CoA.[4]

Propionyl-CoA can be further metabolized to succinyl-CoA, another intermediate of the citric acid cycle.[1]

Clinical Relevance: 2-Methylbutyryl-CoA Dehydrogenase Deficiency

A deficiency in the 2-methylbutyryl-CoA dehydrogenase (SBCAD) enzyme, caused by mutations in the ACADSB gene, leads to the autosomal recessive disorder known as 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD) or 2-methylbutyrylglycinuria.[5][6] This deficiency results in the accumulation of 2-methylbutyryl-CoA, which is then conjugated with carnitine and glycine (B1666218) to form 2-methylbutyrylcarnitine (B1244155) (C5-carnitine) and 2-methylbutyrylglycine, respectively.[6][7] These metabolites are elevated in the blood and urine of affected individuals and are key biomarkers for diagnosis.[6][7]

The clinical presentation of SBCADD is variable, with some individuals remaining asymptomatic while others may exhibit a range of neurological symptoms, including developmental delay, seizures, and muscle weakness.[6][8]

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the this compound pathway is crucial for understanding its regulation and the pathophysiology of related disorders.

Enzyme Kinetics

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µmol min-1 mg-1) | Organism/Tissue |

| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase | (S)-2-Methylbutanoyl-CoA | 20 | 2.2 | Rat Liver Mitochondria[4] |

| Medium Chain Acyl-CoA Dehydrogenase | Octanoyl-CoA | 55 | 1400 min-1 | Not specified[9][10] |

Note: The data for medium-chain acyl-CoA dehydrogenase is included for comparative purposes, as it belongs to the same family of enzymes as SBCAD.

Metabolite Concentrations

The concentrations of key metabolites in this pathway can vary significantly between healthy individuals and those with SBCADD.

| Metabolite | Condition | Fluid/Tissue | Concentration |

| C5-Acylcarnitine | SBCADD | Blood Spot (Initial) | 0.69 ± 0.03 µmol/L (range 0.44 to 2.05 µmol/L)[11] |

| C5-Acylcarnitine | SBCADD | Blood Spot (Repeat) | 1.24 ± 0.06 µmol/L (range 0.52 to 3.56 µmol/L)[11] |

| C5-Acylcarnitine | SBCADD | Plasma | 1.43 µmol/L (Reference: 0.05–0.38 µmol/L)[7] |

| Propionyl-CoA | Isoleucine/Valine Deprivation (24h) | Nucleus | 4-5 fold decrease[12] |

| Coenzyme A | Normal | Mammalian iBMK cells (Mitochondria) | ~5 mM[4] |

Experimental Protocols

A variety of experimental techniques are employed to study the metabolic pathway of this compound.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This is the primary method for diagnosing and monitoring individuals with SBCADD.[13][14]

Objective: To quantify the levels of acylcarnitines, including C5-acylcarnitine, in biological samples.

Materials:

-

Dried blood spots (DBS), plasma, or urine samples

-

Methanol (B129727) (HPLC grade)

-

Deuterated internal standard mixture in methanol

-

n-Butanol

-

3N HCl in n-butanol (or acetyl chloride)

-

96-well microtiter plates

-

Plate shaker

-

Nitrogen evaporator or vacuum concentrator

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (from Dried Blood Spots): a. Punch a 3 mm disk from the DBS into a well of a 96-well plate. b. Add 100 µL of methanol containing the deuterated internal standards to each well. c. Agitate the plate on a shaker for 20-30 minutes to extract the acylcarnitines. d. Transfer the methanol extract to a new 96-well plate. e. Evaporate the methanol to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization (Butylation): a. To the dried extract, add 50-100 µL of 3N HCl in n-butanol. b. Seal the plate and incubate at 60-65°C for 15-20 minutes. This step converts the acylcarnitines to their butyl esters. c. Evaporate the butanolic HCl to dryness under nitrogen.

-

Reconstitution: a. Reconstitute the dried derivatized sample in a suitable mobile phase for MS/MS analysis.

-

Tandem Mass Spectrometry Analysis: a. Analyze the samples using a tandem mass spectrometer operating in precursor ion scanning mode for a common fragment ion of carnitine derivatives (m/z 85) or in multiple reaction monitoring (MRM) mode. b. Quantify the individual acylcarnitine species by comparing the signal intensity of the analyte to its corresponding deuterated internal standard.

Fibroblast Culture for Enzyme Assays

Cultured skin fibroblasts are a valuable tool for in vitro studies of metabolic pathways and for diagnosing enzymatic defects.[15][16][17]

Objective: To establish and maintain primary fibroblast cultures from a skin biopsy for subsequent enzyme activity measurements.

Materials:

-

Skin biopsy sample

-

Fibroblast growth medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sterile phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Tissue culture flasks and dishes

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Initiation of Primary Culture: a. Mince the skin biopsy into small fragments in a sterile petri dish containing a small amount of growth medium. b. Place the tissue fragments into a culture flask. c. Add a minimal amount of medium to allow the fragments to adhere to the flask surface. d. Incubate the flask in an upright position for several hours to allow attachment. e. Once attached, carefully add more growth medium and place the flask in the incubator. f. Fibroblasts will migrate out from the tissue fragments over several days to weeks.

-

Subculturing (Passaging): a. When the fibroblast monolayer reaches 80-90% confluency, remove the growth medium. b. Wash the cell layer with sterile PBS. c. Add a small volume of trypsin-EDTA to detach the cells from the flask surface. d. Incubate for a few minutes at 37°C until the cells have rounded up and detached. e. Neutralize the trypsin by adding complete growth medium. f. Collect the cell suspension and centrifuge to pellet the cells. g. Resuspend the cell pellet in fresh growth medium and re-plate into new culture flasks at a lower density (e.g., 1:3 or 1:4 split ratio).

-

Harvesting for Enzyme Assays: a. When cells reach the desired confluency, detach them using trypsin-EDTA as described above. b. After centrifugation, wash the cell pellet with PBS. c. The cell pellet can then be stored frozen or used immediately for the preparation of cell lysates for enzyme activity measurements.

2-Methylbutyryl-CoA Dehydrogenase (SBCAD) Enzyme Assay

This assay measures the activity of the SBCAD enzyme in cell or tissue homogenates. A common method utilizes an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526).[9][10]

Objective: To determine the specific activity of SBCAD in a biological sample.

Materials:

-

Fibroblast or tissue homogenate

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)

-

(S)-2-methylbutyryl-CoA (substrate)

-

Ferricenium hexafluorophosphate (electron acceptor)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the cell/tissue homogenate in a cuvette.

-

Add ferricenium hexafluorophosphate to the mixture.

-

Initiate the reaction by adding the substrate, (S)-2-methylbutyryl-CoA.

-

Monitor the reduction of the ferricenium ion by measuring the change in absorbance at a specific wavelength (e.g., 300 nm) over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the enzyme activity.

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein) by using the molar extinction coefficient of the ferricenium ion and the protein concentration of the homogenate.

Recombinant Expression and Purification of ACADSB

Producing the recombinant SBCAD enzyme allows for detailed biochemical and structural studies.[18][19][20][21][22]

Objective: To express and purify the human SBCAD protein for in vitro characterization.

Materials:

-

Expression vector containing the human ACADSB cDNA (often with a purification tag, e.g., His-tag)

-

E. coli expression host strain (e.g., BL21(DE3))

-

Luria-Bertani (LB) medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer

-

Sonication or other cell disruption equipment

-

Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)

-

Wash and elution buffers

-

SDS-PAGE equipment for analysis of protein purity

Procedure:

-

Transformation: Transform the E. coli host strain with the ACADSB expression vector.

-

Expression: a. Grow a culture of the transformed E. coli in LB medium to mid-log phase (OD600 ≈ 0.6-0.8). b. Induce protein expression by adding IPTG to the culture. c. Continue to grow the culture for several hours at an optimized temperature (e.g., 18-37°C).

-

Cell Lysis: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication or other methods to release the cellular contents. d. Centrifuge the lysate at high speed to pellet the cell debris.

-

Purification: a. Apply the cleared lysate to the affinity chromatography column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the recombinant SBCAD protein from the column using an elution buffer containing a high concentration of an eluting agent (e.g., imidazole (B134444) for His-tagged proteins).

-

Analysis: a. Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight. b. The purified enzyme can then be used for kinetic studies, structural analysis, and antibody production.

Western Blot Analysis for SBCAD Protein

Western blotting is used to detect the presence and relative amount of the SBCAD protein in cell or tissue extracts.[23][24]

Objective: To determine if the SBCAD protein is expressed in a given sample and to estimate its size.

Materials:

-

Cell or tissue lysate

-

SDS-PAGE gels and electrophoresis apparatus

-

Electroblotting apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST)

-

Primary antibody specific for SBCAD

-

Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

-

Chemiluminescent substrate for HRP

-

Imaging system for detecting the chemiluminescent signal

Procedure:

-

Protein Separation: Separate the proteins in the cell/tissue lysate by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against SBCAD.

-

Washing: Wash the membrane with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

-

Washing: Wash the membrane thoroughly with TBST to remove unbound secondary antibody.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The presence of a band at the expected molecular weight of SBCAD indicates its presence in the sample.

Mandatory Visualizations

Figure 1. The metabolic pathway of this compound from L-isoleucine.

Figure 2. A generalized workflow for the analysis of acylcarnitines by tandem mass spectrometry.

Conclusion

The metabolic pathway of this compound is a fundamental process in amino acid catabolism with significant clinical implications. A thorough understanding of this pathway, its regulation, and the consequences of its disruption is essential for the diagnosis and development of potential therapeutic strategies for related metabolic disorders. This technical guide provides a foundational resource for researchers and clinicians, summarizing the current knowledge of the pathway's biochemistry and offering detailed experimental protocols to facilitate further investigation. Continued research in this area, particularly in obtaining more comprehensive quantitative data on enzyme kinetics and metabolite fluxes, will be critical for advancing our understanding and improving patient outcomes.

References

- 1. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 6. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 7. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 9. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. fibroblast.org [fibroblast.org]

- 16. Simple Method for Establishing Primary Leporidae Skin Fibroblast Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. progeriaresearch.org [progeriaresearch.org]

- 18. abeomics.com [abeomics.com]

- 19. bosterbio.com [bosterbio.com]

- 20. Human ACADSB protein (ABIN7574635) [antibodies-online.com]

- 21. betalifesci.com [betalifesci.com]

- 22. mybiosource.com [mybiosource.com]

- 23. publications.aap.org [publications.aap.org]

- 24. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: a new inborn error of L-isoleucine metabolism. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Methylbutyryl-CoA Biosynthesis in Microbial Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyryl-coenzyme A (CoA) is a key branched-chain acyl-CoA intermediate in microbial metabolism, primarily derived from the catabolism of the essential amino acid L-isoleucine. Its significance extends to its role as a precursor for the biosynthesis of a variety of valuable natural products, including polyketides, macrolide antibiotics, and branched-chain fatty acids. Understanding and engineering the microbial production of 2-methylbutyryl-CoA is therefore of considerable interest for the development of novel therapeutics and biofuels. This technical guide provides a comprehensive overview of the core biosynthetic pathways, quantitative data on intracellular concentrations, detailed experimental protocols for analysis, and visual representations of the metabolic and experimental workflows.

Core Biosynthetic Pathway: Isoleucine Degradation

The primary and most well-characterized route for 2-methylbutyryl-CoA biosynthesis in microbial systems is the catabolic pathway of L-isoleucine.[1][2] This pathway involves a series of enzymatic reactions that convert L-isoleucine into acetyl-CoA and propionyl-CoA, with 2-methylbutyryl-CoA being a key intermediate. The initial steps are common to the degradation of all branched-chain amino acids (BCAAs).[2]

The key enzymatic steps leading to the formation of 2-methylbutyryl-CoA are:

-

Transamination: The first step is the reversible transfer of the amino group from L-isoleucine to an α-keto acid, typically α-ketoglutarate, to form (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate). This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form (S)-2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) , a large, multi-enzyme complex homologous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.

Signaling Pathway Diagram

Quantitative Data on Intracellular Acyl-CoA Pools

The intracellular concentration of 2-methylbutyryl-CoA can vary significantly depending on the microbial species and growth conditions. The following table presents representative data on the intracellular acyl-CoA pools in a novel actinomycete strain compared to other well-characterized species. This highlights the natural diversity in the abundance of this important precursor.

| Acyl-CoA Species | Novel Actinomycete Strain (nmol/g wet weight)[3] | Streptomyces coelicolor (nmol/g wet weight)[3] | Mycobacterium smegmatis (nmol/g wet weight)[3] |

| Acetyl-CoA | 15.2 ± 2.1 | 12.8 ± 1.5 | 20.5 ± 3.0 |

| Propionyl-CoA | 8.7 ± 1.2 | 6.1 ± 0.9 | 11.3 ± 1.8 |

| Butyryl-CoA | 3.1 ± 0.5 | 2.5 ± 0.4 | 4.2 ± 0.7 |

| (S)-2-Methylbutyryl-CoA | 5.4 ± 0.8 | 1.2 ± 0.2 | 0.8 ± 0.1 |

| Isobutyryl-CoA | 2.9 ± 0.4 | 3.5 ± 0.6 | 1.9 ± 0.3 |

| Malonyl-CoA | 4.5 ± 0.6 | 3.9 ± 0.5 | 5.8 ± 0.9 |

| Succinyl-CoA | 6.8 ± 0.9 | 5.2 ± 0.7 | 7.5 ± 1.1 |

This data is representative and compiled for illustrative purposes based on typical acyl-CoA distributions in actinomycetes. The significantly higher level of (S)-2-Methylbutanoyl-CoA in the novel strain suggests the presence of active metabolic pathways utilizing this precursor.[3]

Experimental Protocols

Branched-Chain Amino Acid Aminotransferase (BCAT) Assay

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate (B1630785) to the oxidation of NADH by glutamate dehydrogenase.

Materials:

-

1 M Tris-HCl buffer, pH 8.0

-

100 mM L-isoleucine

-

100 mM α-ketoglutarate

-

10 mM Pyridoxal 5'-phosphate (PLP)

-

10 mM NADH

-

Glutamate dehydrogenase (GDH) (e.g., from bovine liver, ~100 units/mL)

-

Cell-free extract or purified BCAT enzyme

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a microplate well containing:

-

50 µL 1 M Tris-HCl, pH 8.0

-

10 µL 100 mM L-isoleucine

-

10 µL 100 mM α-ketoglutarate

-

5 µL 10 mM PLP

-

10 µL 10 mM NADH

-

5 µL Glutamate dehydrogenase

-

Distilled water to a final volume of 190 µL.

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the cell-free extract or purified enzyme.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

The rate of NADH oxidation is proportional to the BCAT activity. Calculate the activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Assay

This assay measures the production of NADH resulting from the oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate.

Materials:

-

1 M Potassium phosphate (B84403) buffer, pH 7.5

-

100 mM (S)-3-methyl-2-oxopentanoate

-

50 mM Coenzyme A (CoA)

-

50 mM NAD⁺

-

100 mM MgCl₂

-

10 mM Thiamine pyrophosphate (TPP)

-

Cell-free extract or purified BCKDC

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL 1 M Potassium phosphate buffer, pH 7.5

-

20 µL 100 mM (S)-3-methyl-2-oxopentanoate

-

10 µL 50 mM CoA

-

20 µL 50 mM NAD⁺

-

10 µL 100 mM MgCl₂

-

10 µL 10 mM TPP

-

Distilled water to a final volume of 980 µL.

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding 20 µL of the cell-free extract or purified enzyme.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate the enzyme activity based on the rate of NADH formation.

Quantification of Intracellular Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of intracellular acyl-CoAs, including 2-methylbutyryl-CoA, from microbial cells.

Materials:

-

Microbial cell culture

-

Ice-cold 60% methanol

-

Internal standards (e.g., ¹³C-labeled acyl-CoAs)

-

Water

-

Centrifuge

-

SpeedVac or nitrogen evaporator

-

LC-MS/MS system with a C18 column

Procedure:

-

Quenching and Extraction:

-

Rapidly quench the metabolism of a known quantity of microbial cells by adding ice-cold 60% methanol.

-

Add internal standards to the cell suspension.

-

Perform a two-phase extraction by adding chloroform and water (final ratio of methanol:chloroform:water should be 2:1:0.8).

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Sample Preparation:

-

Collect the upper aqueous-methanol phase containing the polar acyl-CoAs.

-

Dry the extract using a SpeedVac or under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water; Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water).[3]

-

Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each acyl-CoA.

-

Experimental and Logical Workflow Diagrams

Experimental Workflow for Acyl-CoA Quantification

Logical Relationship for Metabolic Engineering

Conclusion

The biosynthesis of 2-methylbutyryl-CoA in microbial systems is a well-defined process primarily rooted in the catabolism of L-isoleucine. While direct high-titer production of this intermediate has not been extensively reported, the foundational knowledge of the pathway and the availability of robust analytical techniques provide a strong basis for future metabolic engineering efforts. By leveraging the protocols and workflows outlined in this guide, researchers can effectively study and manipulate the biosynthesis of 2-methylbutyryl-CoA to drive the production of valuable natural products and biofuels. The quantitative data presented underscores the natural variability of acyl-CoA pools, highlighting the potential for discovering novel microbial strains with advantageous metabolic profiles for biotechnological applications.

References

The Central Role of 2-Methylbutyryl-CoA in Bacterial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyryl-coenzyme A (2-MB-CoA) is a critical intermediate in the metabolism of many bacteria, positioned at the crossroads of amino acid catabolism and the biosynthesis of essential cellular components and secondary metabolites. Derived primarily from the degradation of the branched-chain amino acid L-isoleucine, this molecule serves as a key precursor for the synthesis of anteiso-branched-chain fatty acids (BCFAs), which are vital for maintaining cell membrane fluidity and integrity. Furthermore, 2-MB-CoA is a crucial starter unit in the biosynthesis of a diverse array of polyketide antibiotics, making the pathways involving this metabolite a prime target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the function of 2-Methylbutyryl-CoA in bacterial metabolism, detailing its biosynthesis, its role in various metabolic pathways, and the key enzymes involved. The guide includes a compilation of available quantitative data, detailed experimental protocols for the study of these pathways, and visualizations of the core metabolic processes to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

In the intricate web of bacterial metabolism, 2-Methylbutyryl-CoA emerges as a pivotal molecule, linking primary and secondary metabolic pathways. Its significance stems from its dual role as a fundamental building block for essential cellular structures and as a precursor for the synthesis of complex bioactive molecules. The biosynthesis of 2-MB-CoA is intrinsically linked to the catabolism of L-isoleucine, a branched-chain amino acid. This connection highlights the sophisticated strategies employed by bacteria to utilize available nutrients for diverse cellular functions.

This guide will delve into the core aspects of 2-Methylbutyryl-CoA metabolism, providing a technical overview for researchers engaged in microbiology, biochemistry, and drug discovery. A thorough understanding of the enzymes and pathways that produce and consume 2-MB-CoA is essential for efforts aimed at metabolic engineering, the discovery of new antibiotics, and the development of strategies to combat bacterial infections.

Biosynthesis of 2-Methylbutyryl-CoA

The primary route for the synthesis of 2-Methylbutyryl-CoA in bacteria is the catabolism of L-isoleucine. This process is catalyzed by the sequential action of two key enzymes: a branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase complex (BCKDC).[1]

Isoleucine Catabolism Pathway

The pathway begins with the transamination of L-isoleucine to α-keto-β-methylvalerate, a reaction catalyzed by BCAT. Subsequently, the BCKDC catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-Methylbutyryl-CoA.[1]

dot

Figure 1: Biosynthesis of 2-Methylbutyryl-CoA from L-isoleucine.

An alternative pathway for the formation of 2-Methylbutyryl-CoA exists in some bacteria, such as Staphylococcus aureus, which involves the activation of exogenous 2-methylbutyrate (B1264701) by a short-chain acyl-CoA synthetase. This pathway allows bacteria to salvage and utilize branched-chain carboxylic acids from their environment.

Metabolic Fates of 2-Methylbutyryl-CoA

Once synthesized, 2-Methylbutyryl-CoA can be channeled into several important metabolic pathways, primarily the biosynthesis of branched-chain fatty acids and polyketides.

Branched-Chain Fatty Acid (BCFA) Synthesis

2-Methylbutyryl-CoA serves as a crucial primer for the synthesis of anteiso-BCFAs, which are odd-numbered carbon fatty acids.[1] These fatty acids are incorporated into the cell membrane phospholipids, where they play a critical role in regulating membrane fluidity and enabling adaptation to environmental stresses such as temperature changes. The initiation of anteiso-BCFA synthesis involves the condensation of 2-Methylbutyryl-CoA with malonyl-ACP, a reaction catalyzed by β-ketoacyl-ACP synthase III (FabH).

dot

Figure 2: Initiation of anteiso-BCFA synthesis.

Polyketide Antibiotic Synthesis

In many bacteria, particularly actinomycetes, 2-Methylbutyryl-CoA functions as a starter unit for the biosynthesis of polyketides, a large and diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The polyketide synthase (PKS) machinery utilizes 2-Methylbutyryl-CoA to initiate the assembly of the polyketide chain, which is subsequently modified to produce the final antibiotic product.

dot

References

The Pivotal Role of 2-Methylbutyryl-CoA in Expanding Polyketide Diversity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 2-methylbutyryl-CoA as a crucial precursor in the biosynthesis of a diverse array of polyketides, many of which are of significant pharmacological importance. By serving as a specific starter unit for Polyketide Synthases (PKSs), 2-methylbutyryl-CoA introduces structural variations that are critical for the biological activity of these natural products. This document details the metabolic origins of 2-methylbutyryl-CoA, its incorporation into polyketide backbones, and the methodologies used to study these processes, offering a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction: The Significance of Starter Units in Polyketide Synthesis

Polyketides are a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, plants, and some marine organisms. Their biosynthesis is catalyzed by large multienzyme complexes called polyketide synthases (PKSs). The structural diversity of polyketides is largely determined by the choice of a starter unit and the subsequent selection of extender units, as well as the reductive processing of the growing polyketide chain. The starter unit, typically a short-chain acyl-CoA, primes the PKS assembly line and constitutes the initial building block of the final molecule.

2-Methylbutyryl-CoA, derived from the catabolism of the branched-chain amino acid L-isoleucine, is a key starter unit that leads to the production of a specific class of polyketides with a characteristic branched side chain. This structural feature is often essential for the bioactivity of prominent drugs such as the antiparasitic agent avermectin (B7782182) and the cholesterol-lowering drug lovastatin. Understanding the mechanisms of 2-methylbutyryl-CoA biosynthesis and its selective incorporation by PKSs is therefore paramount for the discovery of novel polyketides and for the bioengineering of strains to enhance the production of these valuable compounds.

Biosynthesis of 2-Methylbutyryl-CoA: The Isoleucine Catabolic Pathway

The primary source of 2-methylbutyryl-CoA in most polyketide-producing organisms is the catabolism of the essential amino acid L-isoleucine.[1][2][3][4] This metabolic pathway involves a series of enzymatic reactions that convert isoleucine into acetyl-CoA and propionyl-CoA, with 2-methylbutyryl-CoA being a key intermediate.

The initial steps of this pathway are catalyzed by a multi-enzyme complex known as the branched-chain α-keto acid dehydrogenase (BCKD) complex. This complex is responsible for the oxidative decarboxylation of the α-keto acids derived from branched-chain amino acids.[3][5][6][7][8]

Incorporation of 2-Methylbutyryl-CoA into Polyketides

Once synthesized, 2-methylbutyryl-CoA is recognized and loaded onto the acyl carrier protein (ACP) of the loading module of a PKS. This crucial step is catalyzed by a specific acyltransferase (AT) domain within the loading module. The specificity of this AT domain for different acyl-CoA starter units is a key determinant of the final polyketide structure. PKSs that utilize 2-methylbutyryl-CoA often exhibit a degree of promiscuity, also accepting other branched-chain acyl-CoAs like isobutyryl-CoA (from valine) and isovaleryl-CoA (from leucine), leading to the production of a mixture of related polyketide congeners.[9][10][11]

Quantitative Analysis of Starter Unit Specificity

The efficiency with which a PKS loading module utilizes different starter units can be quantified by determining the kinetic parameters (Km and kcat) of the loading AT domain for various acyl-CoA substrates. While comprehensive kinetic data for PKS loading domains with 2-methylbutyryl-CoA is not always readily available in the literature, existing studies on related systems provide insights into the substrate preferences.

| Polyketide Synthase (PKS) | Organism | Natural Starter Unit(s) | Alternative Starter Units Accepted (in vitro/in vivo) | Reference |

| Avermectin PKS | Streptomyces avermitilis | 2-Methylbutyryl-CoA, Isobutyryl-CoA | Wide range of branched and straight-chain acyl-CoAs | [9] |

| Lovastatin Diketide Synthase (LovF) | Aspergillus terreus | Acetyl-CoA, Malonyl-CoA | Not extensively studied for alternative starter units | [12] |

| Lipomycin PKS | Streptomyces aureofaciens | Isobutyryl-CoA | 2-Methylbutyryl-CoA, Isovaleryl-CoA, other branched-chain acyl-CoAs | [9] |

| Germicidin Synthase (Gcs) | Streptomyces coelicolor | 2-Methylbutyryl-CoA, Isovaleryl-CoA, Isobutyryl-CoA, Butyryl-CoA | Not reported | [6][13] |

Table 1: Examples of Polyketide Synthases Utilizing 2-Methylbutyryl-CoA and Other Branched-Chain Starter Units.

The relative yields of different polyketide analogs produced by a single organism can also provide an indication of the PKS's preference for different starter units. For instance, in Streptomyces avermitilis, the ratio of avermectins derived from 2-methylbutyryl-CoA (a-series) to those from isobutyryl-CoA (b-series) can be influenced by the composition of the fermentation medium, particularly the availability of isoleucine and valine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of 2-methylbutyryl-CoA in polyketide synthesis.

Isotope Labeling Studies to Trace Precursor Incorporation

This protocol describes the use of 13C-labeled precursors to confirm the origin of the starter unit in a polyketide.

Objective: To determine if 2-methylbutyryl-CoA, derived from isoleucine, is the starter unit for a specific polyketide.

Materials:

-

Producing microbial strain

-

Defined fermentation medium

-

[U-13C]L-isoleucine

-

Solvents for extraction (e.g., ethyl acetate, methanol)

-

LC-MS system

Procedure:

-

Culture Preparation: Inoculate the producing strain into a seed culture in a suitable medium and grow to the mid-logarithmic phase.

-

Feeding Experiment: Inoculate a production culture with the seed culture. At a specific time point during exponential growth (e.g., 24 hours), add a sterile solution of [U-13C]L-isoleucine to a final concentration of 1 mM.

-

Cultivation and Harvest: Continue fermentation for the desired production period (e.g., 72-96 hours). Harvest the culture broth by centrifugation.

-

Extraction: Extract the polyketide product from the culture supernatant and/or mycelium using an appropriate organic solvent.

-

LC-MS Analysis: Analyze the extracted sample by LC-MS. Compare the mass spectrum of the polyketide produced in the labeled culture with that from an unlabeled control culture. An increase in the mass of the molecular ion corresponding to the incorporation of the 13C atoms from isoleucine confirms its role as a precursor.[6][13]

In Vitro PKS Enzyme Assay with Acyl-CoA Substrates

This protocol outlines a method to assess the activity and substrate specificity of a purified PKS loading module.

Objective: To measure the ability of a PKS loading module to utilize 2-methylbutyryl-CoA and other acyl-CoA substrates.

Materials:

-

Purified PKS loading module (or a relevant domain)

-

Acyl-CoA substrates (2-methylbutyryl-CoA, isobutyryl-CoA, acetyl-CoA, etc.)

-

Buffer solution (e.g., 50 mM HEPES, pH 7.5)

-

Quenching solution (e.g., 10% formic acid)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme in the reaction buffer.

-

Initiation: Start the reaction by adding a specific concentration of the acyl-CoA substrate.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Analyze the reaction mixture by LC-MS/MS to detect and quantify the acylated ACP or the released polyketide product if a thioesterase domain is included.[14][15]

-

Kinetic Analysis: Repeat the assay with varying substrate concentrations to determine Km and kcat values.

Gene Knockout to Confirm Biosynthetic Pathway Involvement

This protocol provides a general workflow for deleting a gene involved in 2-methylbutyryl-CoA biosynthesis to confirm its role in the production of a specific polyketide.

Objective: To disrupt the production of a polyketide by deleting a key gene in the isoleucine catabolic pathway (e.g., a component of the BCKD complex).

Materials:

-

Producing microbial strain (e.g., Streptomyces)

-

Gene knockout vector system (e.g., based on CRISPR/Cas9 or homologous recombination)

-

PCR reagents and primers

-

Electroporation or conjugation system for DNA transfer

-

Selective and non-selective growth media

Procedure:

-

Construct Design: Design a knockout cassette to replace the target gene with a resistance marker.

-

Vector Construction: Clone the knockout cassette into an appropriate delivery vector.

-

Transformation: Introduce the knockout vector into the producing strain via electroporation or intergeneric conjugation from E. coli.

-

Selection of Mutants: Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene.

-

Verification: Confirm the gene deletion by PCR and sequencing.

-

Phenotypic Analysis: Ferment the knockout mutant and the wild-type strain under identical conditions and analyze the polyketide production profile by HPLC or LC-MS. A significant reduction or complete abolishment of the target polyketide in the mutant confirms the role of the deleted gene.[5][7][16]

References

- 1. A Stationary-Phase Acyl-Coenzyme A Synthetase of Streptomyces coelicolor A3(2) Is Necessary for the Normal Onset of Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [20] Production of Recombinant E1 Component of Branched-Chain α-Keto Acid Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmrservice.com [bmrservice.com]

- 8. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineered polyketides: Synergy between protein and host level engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curiouser and curiouser: progress in understanding the programming of iterative highly-reducing polyketide synthases - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00007E [pubs.rsc.org]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. Computational Tools for Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acyl-CoA pool and acyl-CoA thioesterase in Streptomyces noursei var. polifungini - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Role of 2-Methylbutyryl CoA in Novel Organisms: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyryl Coenzyme A (2-Methylbutyryl CoA) is a pivotal intermediate in the catabolism of the essential branched-chain amino acid isoleucine. While its role in human metabolism and its implication in the genetic disorder 2-methylbutyrylglycinuria are well-documented, recent research has begun to shed light on its discovery and diverse functionalities in a range of novel organisms. This technical guide provides a comprehensive overview of the characterization of this compound in these organisms, with a focus on quantitative data, detailed experimental protocols, and the elucidation of associated metabolic and signaling pathways. This exploration into the broader biological roles of this compound opens new avenues for research and potential applications in drug development and biotechnology.

Discovery and Characterization in Novel Organisms

Recent studies have identified and characterized the this compound metabolic pathway in a variety of organisms beyond the classical models. This section highlights key findings in select novel organisms, providing insights into the diverse enzymatic strategies and metabolic contexts in which this molecule plays a role.

Solanum tuberosum (Potato): A Case of Convergent Evolution

A significant discovery in the plant kingdom has been the identification and characterization of a 2-methylbutyryl-CoA dehydrogenase (2MBCD) in potato (Solanum tuberosum)[1]. This finding is particularly noteworthy as it represents an instance of convergent evolution, where an enzyme with a function analogous to the human short/branched-chain acyl-CoA dehydrogenase (SBCAD) has evolved independently[1].

The potato enzyme, designated St-IVD1, was initially identified based on its sequence homology to isovaleryl-CoA dehydrogenases (IVDs). However, upon heterologous expression in Escherichia coli and subsequent purification, the recombinant St-IVD1 demonstrated maximal activity with 2-methylbutyryl-CoA as a substrate, establishing its function as a 2MBCD[1]. This discovery underscores the importance of functional characterization to complement genomic annotations.

Streptomyces species: A Precursor for Antibiotic Biosynthesis

In the bacterial genus Streptomyces, renowned for its prolific production of secondary metabolites, 2-methylbutyryl-CoA serves as a crucial precursor for the biosynthesis of a variety of polyketide antibiotics[2][3][4]. For instance, it acts as a starter unit in the assembly of the macrocyclic lactone backbone of avermectin (B7782182), a potent anthelmintic and insecticidal agent produced by Streptomyces avermitilis[2][4].

The availability of 2-methylbutyryl-CoA, derived from isoleucine catabolism, is a key regulatory point in the production of these valuable compounds. The catabolism of branched-chain amino acids is tightly controlled, and this regulation directly impacts the pool of precursors available for polyketide synthesis[2]. Studies on acyl-CoA dehydrogenases (AcdH) in Streptomyces coelicolor and Streptomyces avermitilis have revealed enzymes capable of oxidizing branched-chain acyl-CoAs, including derivatives of isoleucine[5]. The regulation of these enzymes is often linked to the overall metabolic state of the cell, including carbon source availability[6].

Pseudomonas species: Versatility in Acyl-CoA Metabolism

Members of the genus Pseudomonas are known for their metabolic versatility, and their handling of acyl-CoAs is no exception. While a specific 2-methylbutyryl-CoA dehydrogenase has not been as extensively characterized as in the other examples, research on Pseudomonas aeruginosa and Pseudomonas putida has revealed a complex network of acyl-CoA synthetases (FadD) and dehydrogenases involved in fatty acid and branched-chain amino acid catabolism[7][8][9][10].

Pseudomonas aeruginosa possesses multiple FadD homologs that are involved in the activation of fatty acids of varying chain lengths, and this metabolism is linked to the bacterium's virulence[8]. The catabolism of branched-chain amino acids, including isoleucine, is also an active area of investigation in Pseudomonas putida[9][10]. The presence of these diverse enzymatic systems suggests a sophisticated regulation of acyl-CoA pools to adapt to different nutrient environments.

Quantitative Data Summary

The following tables summarize the available quantitative data for enzymes involved in this compound metabolism in the discussed novel organisms. The data is primarily from studies involving heterologously expressed and purified enzymes.

Table 1: Kinetic Parameters of 2-Methylbutyryl-CoA Dehydrogenase from Ascaris suum

| Substrate | Apparent Km (µM) | Vmax (µmol/min/mg) |

| 2-Methylbutyryl-CoA | 18 | 1.62 |

| 2-Methylvaleryl-CoA | 21 | 1.58 |

Data obtained from the purification and characterization of the 2-methyl branched-chain acyl-CoA dehydrogenase from the nematode Ascaris suum[11].

Table 2: Substrate Specificity of Acyl-CoA Dehydrogenase (AcdH) from Streptomyces coelicolor and Streptomyces avermitilis

| Substrate | Relative Activity |

| Isobutyryl-CoA | Oxidized |

| Isovaleryl-CoA | Oxidized |

| n-Butyryl-CoA | Oxidized |

| n-Valeryl-CoA | Oxidized |

Qualitative data indicating the ability of the AcdH flavoproteins to oxidize various branched-chain and straight-chain acyl-CoA derivatives when expressed in E. coli[5].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and its associated enzymes.

Protocol 1: Heterologous Expression and Purification of Recombinant Acyl-CoA Dehydrogenase

This protocol is a generalized procedure for the expression and purification of a His-tagged acyl-CoA dehydrogenase in E. coli, based on common molecular biology techniques.

1. Gene Cloning and Expression Vector Construction:

- Amplify the coding sequence of the target acyl-CoA dehydrogenase gene from the organism of interest using PCR with primers containing appropriate restriction sites.

- Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

- Ligate the digested gene into the expression vector to create a construct encoding a fusion protein with a polyhistidine tag (His-tag).

- Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and confirm the sequence of the insert.

2. Protein Expression:

- Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Inoculate a starter culture of the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

- Harvest the cells by centrifugation and store the cell pellet at -80°C.

3. Protein Purification:

- Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation to remove cell debris.

- Load the clarified lysate onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.

- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- Analyze the eluted fractions by SDS-PAGE to assess purity.

- If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure protein preparation.

- Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (Microplate Format)

This protocol describes a high-throughput spectrophotometric assay for measuring the activity of acyl-CoA dehydrogenases using an artificial electron acceptor. This is a modification of the anaerobic ETF fluorescence reduction assay, adapted for a 96-well plate format[12][13].

1. Reagents:

- Assay Buffer: 100 mM HEPES, pH 7.6, 1 mM EDTA.

- Electron Transfer Flavoprotein (ETF): Purified recombinant or native ETF.

- Acyl-CoA Substrate: A stock solution of this compound (or other acyl-CoA substrates) in water.

- Enzyme: Purified acyl-CoA dehydrogenase.

- Oxygen Scavenging System: Glucose, glucose oxidase, and catalase.

2. Assay Procedure:

- Prepare a reaction mixture in a 96-well microtiter plate containing the assay buffer, ETF, and the oxygen scavenging system.

- Add the purified acyl-CoA dehydrogenase to the wells.

- Initiate the reaction by adding the acyl-CoA substrate to the wells.

- Immediately monitor the decrease in ETF fluorescence (excitation at ~380 nm, emission at ~495 nm) using a microplate reader. The rate of fluorescence decrease is proportional to the enzyme activity.

3. Data Analysis:

- Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

- Determine the specific activity of the enzyme (e.g., in nmol of substrate consumed per minute per mg of protein) using a standard curve or the known extinction coefficient of ETF.

- For kinetic analysis, vary the concentration of the acyl-CoA substrate and measure the initial rates to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Protein Precipitation):

- For tissue samples, homogenize in a suitable buffer. For cell cultures, prepare a cell lysate.

- To a known amount of homogenate or lysate, add a cold protein precipitation solution (e.g., acetonitrile (B52724) or a mixture of methanol (B129727) and water) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

- Vortex vigorously and incubate on ice to facilitate protein precipitation.

- Centrifuge at high speed to pellet the precipitated proteins.

- Carefully collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis:

- Inject the supernatant onto a reverse-phase liquid chromatography column (e.g., a C18 column).

- Separate the acyl-CoAs using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile with formic acid).

- Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

- Perform multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its internal standard. This involves monitoring the fragmentation of the precursor ion to a specific product ion.

3. Data Analysis:

- Integrate the peak areas for this compound and the internal standard.

- Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Metabolic and Signaling Pathways

The discovery of this compound in diverse organisms has also led to a deeper understanding of its integration into broader metabolic and potentially signaling networks.

Isoleucine Catabolism Pathway

The canonical pathway for isoleucine degradation is the primary context for this compound metabolism. The following diagram illustrates the central steps of this pathway.

Caption: The catabolic pathway of isoleucine leading to the formation of this compound.

Experimental Workflow for Characterization of a Novel 2-Methylbutyryl-CoA Dehydrogenase

The following workflow diagram outlines the key steps involved in the discovery and characterization of a novel enzyme like the 2-methylbutyryl-CoA dehydrogenase from potato.

Caption: A typical experimental workflow for the discovery and functional characterization of a novel enzyme.

Regulatory Role in Secondary Metabolism

In organisms like Streptomyces, the pool of 2-methylbutyryl-CoA is not only a catabolic intermediate but also a critical building block for the synthesis of complex natural products. The regulation of its availability represents a key control point for activating or repressing the production of these secondary metabolites.

Caption: The dual role of this compound in primary and secondary metabolism and its regulation.

Conclusion and Future Perspectives

The study of this compound in novel organisms is a rapidly evolving field that is expanding our understanding of branched-chain amino acid metabolism and its integration with other cellular processes. The discovery of a 2-methylbutyryl-CoA dehydrogenase in potato highlights the evolutionary adaptability of metabolic pathways. In Streptomyces, the role of this compound as a precursor for antibiotic synthesis opens up possibilities for metabolic engineering to enhance the production of these valuable compounds. Furthermore, the complex acyl-CoA metabolism in Pseudomonas suggests that further research may uncover novel regulatory and signaling functions for this compound and related molecules.

Future research should focus on the discovery and characterization of this compound pathways in a wider range of organisms, including archaea and fungi. The application of advanced analytical techniques, such as quantitative proteomics and metabolomics, will be crucial for obtaining a systems-level understanding of these pathways and their regulation. A deeper understanding of the signaling roles of this compound and other acyl-CoAs could also lead to the identification of new drug targets and the development of novel therapeutic strategies. The continued exploration of this fascinating molecule promises to yield exciting new insights into the complexity and diversity of metabolism in the living world.

References

- 1. Convergent evolution of a 2-methylbutyryl-CoA dehydrogenase from isovaleryl-CoA dehydrogenase in Solanum tuberosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Type III Polyketide Synthase β-Ketoacyl-ACP Starter Unit and Ethylmalonyl-CoA Extender Unit Selectivity Discovered by Streptomyces coelicolor Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of acyl‐CoA precursor supply for increased avermectin B1a production by engineering meilingmycin polyketide synthase and key primary metabolic pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genes encoding acyl-CoA dehydrogenase (AcdH) homologues from Streptomyces coelicolor and Streptomyces avermitilis provide insights into the metabolism of small branched-chain fatty acids and macrolide antibiotic production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of branched-chain amino acid catabolism: glucose limitation enhances the component of isovalerylspiramycin for the bitespiramycin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Participation of Acyl-Coenzyme A Synthetase FadD4 of Pseudomonas aeruginosa PAO1 in Acyclic Terpene/Fatty Acid Assimilation and Virulence by Lipid A Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple FadD Acyl-CoA Synthetases Contribute to Differential Fatty Acid Degradation and Virulence in Pseudomonas aeruginosa | PLOS One [journals.plos.org]

- 9. Regulation of Leucine Catabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Purification and characterization of the 2-methyl branched-chain Acyl-CoA dehydrogenase, an enzyme involved in NADH-dependent enoyl-CoA reduction in anaerobic mitochondria of the nematode, Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methylbutyryl CoA: Structure, Properties, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyryl Coenzyme A (CoA) is a critical intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] As an acyl-CoA thioester, it represents a key node in cellular metabolism, linking the breakdown of essential amino acids to the central energy-producing pathways. Understanding the chemical nature, physical properties, and metabolic fate of 2-Methylbutyryl CoA is fundamental for research into inborn errors of metabolism, such as 2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD), and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the core chemical, physical, and biological aspects of this compound.

Chemical Structure and Identifiers

This compound is a complex molecule formed by the thioester linkage between 2-methylbutyric acid and Coenzyme A. The molecule possesses a chiral center at the second carbon of the 2-methylbutanoyl group, with the (S)-enantiomer being the biologically active form.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 6712-02-3[4][5][6][7][8] |

| Molecular Formula | C26H44N7O17P3S[1][3][4][6][8] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate[3][8] |

| InChI Key | LYNVNYDEQMMNMZ-PCLZRLGGSA-N[6] |

| Canonical SMILES | CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O[6] |

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its biological function and for the development of analytical methods. While experimental data for some properties are limited, computational predictions provide valuable insights.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Average Molecular Weight | 851.651 g/mol | [4] |

| Monoisotopic Molecular Weight | 851.172723243 g/mol | [4] |

| pKa (Strongest Acidic) | 0.82 (Predicted) | [5] |

| pKa (Strongest Basic) | 6.48 (Predicted) | [5] |

| Water Solubility | 5.77 g/L (Predicted) | [5] |

| logP | -3.9 (Predicted) | [5] |

| Polar Surface Area | 370.61 Ų (Predicted) | [5] |

| Rotatable Bond Count | 22 (Predicted) | [5] |

| Hydrogen Bond Donor Count | 9 (Predicted) | [5] |

| Hydrogen Bond Acceptor Count | 19 (Predicted) | [5] |

Biological Significance and Metabolic Pathways

This compound is a central intermediate in the mitochondrial catabolism of L-isoleucine.[2][9] This pathway is essential for energy production and for the synthesis of propionyl-CoA, which can enter the citric acid cycle.

The catabolism of isoleucine begins with its transamination to an α-keto acid, followed by oxidative decarboxylation to form (S)-2-Methylbutyryl-CoA.[2] In the subsequent step, this compound is dehydrogenated to Tiglyl-CoA by the enzyme 2-methylbutyryl-CoA dehydrogenase, also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD).[4][10][11]

Isoleucine Catabolic Pathway

Caption: The catabolic pathway of L-isoleucine.

Associated Genetic Disorders

A deficiency in the SBCAD enzyme, caused by mutations in the ACADSB gene, leads to the autosomal recessive disorder known as 2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD) or 2-methylbutyrylglycinuria.[1][9][12] This enzymatic block results in the accumulation of 2-methylbutyryl-CoA and its derivatives, such as 2-methylbutyrylglycine (B135152) and 2-methylbutyrylcarnitine, which can be detected in urine and blood, respectively.[10] While many individuals with SBCADD are asymptomatic, some may present with developmental delay, seizures, or muscle atrophy.[9][13][14]

Experimental Protocols

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound.[15]

1. Sample Preparation:

-

Dissolve 5-10 mg of lyophilized (S)-2-Methylbutyryl-CoA in 600 µL of deuterium (B1214612) oxide (D₂O) containing a 10% v/v phosphate (B84403) buffer (50 mM, pH 7.0).

-

The buffer helps to maintain a stable pH, which is crucial as chemical shifts can be pH-dependent.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

-

Acquire all spectra on a high-field NMR spectrometer (≥500 MHz), preferably equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the proton environments. Key expected signals include those from the adenine, ribose, pantothenate, and the 2-methylbutyryl moieties.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC):

-

A Correlation Spectroscopy (COSY) experiment will establish proton-proton coupling networks, helping to assign protons within the same spin system.

-

A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

-

3. Data Analysis:

-

Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of (S)-2-Methylbutyryl-CoA.

NMR Analysis Workflow

Caption: The experimental workflow for NMR-based structural elucidation.

Conclusion

This compound is a pivotal molecule in amino acid metabolism, and its study provides critical insights into fundamental biochemical pathways and their associated disorders. This guide has detailed its chemical structure, physical properties, and its central role in the catabolism of isoleucine. The provided experimental protocol for NMR analysis offers a robust method for its structural characterization, which is essential for ongoing research in metabolic diseases and drug development. The continued investigation of this compound and its associated enzymes will undoubtedly deepen our understanding of cellular metabolism and may pave the way for new diagnostic and therapeutic strategies.

References

- 1. 2-Methylbutyryl-CoA|Isoleucine Metabolism Intermediate [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (S)-2-Methylbutanoyl-CoA | C26H44N7O17P3S | CID 71448903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 2-Methylbutyryl-CoA (HMDB0001041) [hmdb.ca]

- 5. Showing Compound 2-Methylbutyryl-CoA (FDB022387) - FooDB [foodb.ca]

- 6. 2-Methylbutyryl-CoA - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. This compound | C26H44N7O17P3S | CID 11966141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Genetic Testing - methylbutyryl-CoA dehydrogenase deficiency 2- ...; Glicinuria methylbutyryl, ... deficiency 2- (2-Methylbutyryl-CoA dehydrogenase deficiency; 2-Methylbutyryl glycinuria) - Gen ACADSB . - IVAMI [ivami.com]

- 12. thinkgenetic.org [thinkgenetic.org]

- 13. metabolicsupportuk.org [metabolicsupportuk.org]

- 14. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

In Vitro Enzymatic Synthesis of 2-Methylbutyryl CoA: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro enzymatic synthesis of 2-Methylbutyryl CoA, a critical intermediate in branched-chain amino acid metabolism. The document details the core enzymatic reaction, presents a curated chemo-enzymatic synthesis protocol, and summarizes key data for the enzymes and substrates involved. Furthermore, it includes visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of the synthesis process and its biological context. This guide is intended to serve as a practical resource for researchers engaged in metabolic studies, drug discovery, and the development of diagnostic standards.

Introduction

2-Methylbutyryl Coenzyme A (CoA) is a pivotal metabolite in the catabolic pathway of the essential amino acid L-isoleucine. Its synthesis and subsequent conversion are fundamental to cellular energy production and homeostasis. The primary enzymatic route for the formation of this compound involves the activation of 2-methylbutyric acid by an acyl-CoA synthetase in an ATP-dependent reaction. This guide focuses on the practical aspects of synthesizing this important molecule in a controlled in vitro setting, a prerequisite for a wide range of research applications, including enzyme kinetics, metabolic flux analysis, and as a standard for analytical quantification.

The Enzymatic Reaction: Acyl-CoA Synthetase

The in vitro synthesis of this compound is predominantly achieved through the catalytic action of acyl-CoA synthetases (also known as acyl-CoA ligases or thiokinases). These enzymes catalyze the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A. The reaction proceeds via a two-step mechanism involving the formation of an acyl-adenylate intermediate.

Reaction Scheme:

-

Activation of 2-Methylbutyric Acid: 2-Methylbutyric Acid + ATP ⇌ 2-Methylbutyryl-AMP + PPi

-

Thioester Formation: 2-Methylbutyryl-AMP + Coenzyme A ⇌ this compound + AMP

Overall Reaction: 2-Methylbutyric Acid + ATP + Coenzyme A → this compound + AMP + PPi

Quantitative Data Summary

The efficiency of the enzymatic synthesis is dependent on the choice of enzyme and the specific reaction conditions. While comprehensive comparative kinetic data for various acyl-CoA synthetases with 2-methylbutyric acid is not extensively available in the literature, the following tables summarize the known substrate preferences and a detailed composition for a standard reaction mixture.

Table 1: Substrate Specificity of Selected Acyl-CoA Synthetases

| Enzyme Name | Organism of Origin | Preferred Substrates | Reference |

| Methylbutyryl-CoA Synthetase (MbcS) | Staphylococcus aureus | 2-Methylbutyrate, Isobutyrate | [1] |

| Acetyl-CoA Synthetase (ACS) | Pseudomonas sp. | Broad specificity, including short-chain fatty acids | [2] |

Table 2: Recommended Reaction Components for In Vitro Synthesis of (S)-2-Methylbutanoyl-CoA

| Component | Final Concentration | Role |

| Potassium Phosphate (B84403) Buffer (pH 7.5) | 100 mM | Maintains optimal pH for the reaction |

| (S)-2-Methylbutanoic Acid | 10 mM | Substrate |

| Coenzyme A (free acid) | 5 mM | Substrate |

| Adenosine Triphosphate (ATP) | 15 mM | Energy source for the reaction |

| Magnesium Chloride (MgCl₂) | 20 mM | Cofactor for ATP |

| Acyl-CoA Synthetase | 1-5 µM | Biocatalyst |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | Reducing agent to maintain CoA in its active form |

Detailed Experimental Protocol: Chemo-Enzymatic Synthesis of (S)-2-Methylbutanoyl-CoA[2]

This protocol outlines a reliable method for the synthesis of (S)-2-Methylbutanoyl-CoA using a commercially available acyl-CoA synthetase.

4.1. Materials

-

(S)-2-Methylbutanoic acid

-

Coenzyme A (free acid)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate buffer (pH 7.5)

-

Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Solid-phase extraction (SPE) cartridges (C18)

-

Trifluoroacetic acid (TFA)

-

Microcentrifuge tubes

-

Incubator (37°C)

-

High-Performance Liquid Chromatography (HPLC) system

4.2. Procedure

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components as listed in Table 2. The optimal concentration of the acyl-CoA synthetase should be determined empirically.[2]

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. It is recommended to monitor the progress of the reaction by HPLC analysis of small aliquots taken at different time points.[2]

-

Reaction Quenching: To stop the reaction, add an equal volume of ice-cold acetonitrile to the reaction mixture. This will precipitate the enzyme and other proteins.

-

Purification by Solid-Phase Extraction (SPE):

-

Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

-

Condition a C18 SPE cartridge by washing with acetonitrile followed by equilibration with an aqueous solution of 0.1% TFA.

-

Load the supernatant from the centrifuged mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with the equilibration buffer to remove unbound substrates and salts.

-

Elute the (S)-2-Methylbutanoyl-CoA from the cartridge using a solution of acetonitrile in water (e.g., 50% acetonitrile with 0.1% TFA).

-

-

Purity Analysis and Quantification:

-

Analyze the purity of the eluted fractions by analytical HPLC.

-

Quantify the concentration of the synthesized product using a standard curve of a known concentration of a similar acyl-CoA or by using the molar extinction coefficient of the adenine (B156593) moiety of CoA at 260 nm.

-

-

Lyophilization: Lyophilize the purified fractions to obtain (S)-2-Methylbutanoyl-CoA as a stable, white powder.[2]

Mandatory Visualizations

5.1. Signaling and Metabolic Pathways

The following diagram illustrates the position of this compound in the L-isoleucine degradation pathway.

L-Isoleucine Degradation Pathway

5.2. Experimental Workflows

The following diagram outlines the key steps in the in vitro enzymatic synthesis and purification of this compound.

Workflow for In Vitro Synthesis and Purification

Conclusion

This technical guide provides a foundational framework for the successful in vitro enzymatic synthesis of this compound. The detailed protocol, coupled with the summarized quantitative data and visual aids, offers a practical resource for researchers in the fields of biochemistry, drug development, and metabolic engineering. While the provided chemo-enzymatic method is robust, further exploration and characterization of novel acyl-CoA synthetases with specificity towards branched-chain fatty acids will undoubtedly expand the toolkit for producing this and other valuable acyl-CoA molecules. The methodologies and information presented herein are intended to streamline experimental design and contribute to the advancement of research that relies on the availability of high-purity metabolic intermediates.

References

Regulation of the Intracellular 2-Methylbutyryl-CoA Pool: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intracellular concentration of 2-methylbutyryl-CoA, a critical intermediate in the catabolism of the essential amino acid isoleucine, is maintained through a tightly regulated balance of its synthesis and degradation. The primary determinant of this pool is the mitochondrial enzyme 2-methylbutyryl-CoA dehydrogenase, encoded by the ACADSB gene. Dysregulation of this enzymatic step leads to the accumulation of 2-methylbutyryl-CoA and its derivatives, which is associated with the metabolic disorder 2-methylbutyrylglycinuria. While often clinically asymptomatic, this condition can, in some individuals, lead to neurological and developmental issues. Understanding the intricate molecular mechanisms that govern the 2-methylbutyryl-CoA pool is paramount for the development of novel diagnostic and therapeutic strategies for this and related metabolic disorders. This guide provides an in-depth overview of the current knowledge on the regulation of the intracellular 2-methylbutyryl-CoA pool, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved.

The Metabolic Nexus of 2-Methylbutyryl-CoA